![molecular formula C8H18ClN B1373614 4-Isopropylpiperidine hydrochloride CAS No. 312689-67-1](/img/structure/B1373614.png)
4-Isopropylpiperidine hydrochloride
Overview
Description
4-Isopropylpiperidine hydrochloride is a chemical compound with the CAS Number: 312689-67-1 . It has a molecular weight of 163.69 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1S/C8H17N.ClH/c1-7(2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 163.69 . The compound is stored at room temperature .Scientific Research Applications
Host-Guest Complex Studies and Photodimerization
The formation of host-guest complexes and their photodimerization reactions are critical in organic chemistry. The study by Wang, Yuan, and Macartney (2006) revealed the stereoselective [4+4] photodimerization reaction of 2-aminopyridine hydrochloride with cucurbit[7]uril (CB[7]), demonstrating the potential of 4-Isopropylpiperidine hydrochloride in facilitating complex organic synthesis and stabilization of specific isomers in aqueous solutions (Wang, Yuan, & Macartney, 2006).
Cytotoxicity Studies and Anticancer Drug Development
Piperidone derivatives, closely related to this compound, have been synthesized and evaluated for their cytotoxic effects on cancer cells. Parthiban et al. (2011) conducted a study synthesizing a series of diarylpiperidin-4-one O-methyloximes and evaluating their antiproliferative activity against the HeLa cell line, highlighting the role of this compound and its derivatives in the development of potential anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Functionalization and Derivative Synthesis
Functionalization of pyridines and related compounds is fundamental in pharmaceutical research. A study by Bobbio and Schlosser (2001) highlighted the regiochemical flexibility and optional functionalization of pyridine derivatives, an area where this compound could play a crucial role. Their research opens doors for the synthesis of new structures and potential drugs (Bobbio & Schlosser, 2001).
Radiopharmaceuticals and Imaging
The derivatives of piperidine, such as hydroxypyridinones, have seen extensive use in radiopharmaceuticals for PET imaging. Cusnir et al. (2017) discussed the application of these compounds in sequestering iron in vivo and their development for molecular imaging, showcasing the potential of this compound in enhancing medical imaging techniques (Cusnir, Imberti, Hider, Blower, & Ma, 2017).
Nerve Injury Recovery
In a study by Clark et al. (2019), the transdermal delivery of 4-aminopyridine (a compound related to this compound) demonstrated significant improvements in motor function and nerve conduction following traumatic peripheral nerve injury in mice. This indicates the potential therapeutic applications of this compound in nerve injury recovery (Clark, Hsu, Talukder, Noble, & Elfar, 2019).
Synthesis of Hydroxypyridinone Chelators
Hydroxypyridinone chelators derived from this compound are extensively studied for their potential in treating iron overload diseases and their application in radiopharmaceuticals for PET imaging. These compounds exhibit high affinities for oxophilic trivalent metal ions, making them valuable in medical imaging and therapeutic applications (Cusnir et al., 2017).
Catalysis and Chemical Synthesis
Wendler and Santos (2013) described a one-pot three-component coupling reaction using 4-piperidone hydrochloride hydrate, a compound related to this compound, demonstrating its utility in the efficient synthesis of various chemical compounds. This underscores the importance of this compound in facilitating complex chemical reactions and synthesis (Wendler & Santos, 2013).
Safety and Hazards
Future Directions
Piperidines, including 4-Isopropylpiperidine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-propan-2-ylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGEHZFPQMICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312689-67-1 | |
Record name | 4-(propan-2-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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